Aluminum Sulfate

Descripción general

Descripción

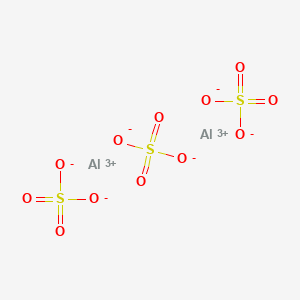

Aluminum sulfate is a chemical compound with the formula Al₂(SO₄)₃. It is a white crystalline solid in its anhydrous form and becomes octadecahydrate (Al₂(SO₄)₃·18H₂O) when hydrated. This compound is widely used in various industries due to its distinctive physical and chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Aluminum sulfate can be prepared by reacting aluminum hydroxide (Al(OH)₃) with sulfuric acid (H₂SO₄). The chemical equation for this reaction is: [ 2Al(OH)₃ + 3H₂SO₄ → Al₂(SO₄)₃ + 6H₂O ] In this process, aluminum hydroxide is mixed with sulfuric acid in a reaction vessel, and heat is often applied to speed up the reaction. The resulting mixture is then cooled, and this compound crystallizes out of the solution .

Industrial Production Methods: In industrial settings, this compound is commonly produced by treating bauxite ore with sulfuric acid. The bauxite is gently calcined, mixed with sulfuric acid and water, and then heated gradually to boiling. The formation of this compound is exothermic, so if concentrated acid is used, no external heat is generally required .

Types of Reactions:

Oxidation and Reduction: this compound does not typically undergo oxidation or reduction reactions due to the stability of the aluminum ion in its +3 oxidation state.

Substitution Reactions: this compound can react with sodium bicarbonate (NaHCO₃) to form aluminum hydroxide (Al(OH)₃), sodium sulfate (Na₂SO₄), and carbon dioxide (CO₂): [ Al₂(SO₄)₃ + 6NaHCO₃ → 3Na₂SO₄ + 2Al(OH)₃ + 6CO₂ ]

Common Reagents and Conditions:

Reagents: Sodium bicarbonate, sulfuric acid, aluminum hydroxide.

Conditions: Reactions are typically carried out in aqueous solutions at room temperature or with slight heating.

Major Products Formed:

- Aluminum Hydroxide (Al(OH)₃)

- Sodium Sulfate (Na₂SO₄)

- Carbon Dioxide (CO₂)

Aplicaciones Científicas De Investigación

Overview

Aluminum sulfate is predominantly used in water treatment facilities. It acts as a coagulant, facilitating the removal of suspended particles and impurities from water.

Mechanism

When added to water, this compound hydrolyzes to form aluminum hydroxide, which precipitates impurities by neutralizing their charges. This process enhances the clarity and safety of drinking water.

Case Study

- Location : A municipal water treatment plant in California.

- Findings : The addition of this compound reduced turbidity levels from 50 NTU (Nephelometric Turbidity Units) to below 1 NTU within two hours of treatment.

| Parameter | Before Treatment | After Treatment |

|---|---|---|

| Turbidity (NTU) | 50 | <1 |

| pH | 7.5 | 7.0 |

| Total Coliforms | 150 CFU/100 mL | 0 CFU/100 mL |

Soil pH Adjustment

This compound is utilized to lower soil pH, making it suitable for acid-loving plants such as blueberries and azaleas.

Application Method

- Granular Form : Applied directly to soil.

- Liquid Form : Mixed with water for foliar application.

Case Study

- Crop : Blueberries in Oregon.

- Findings : Soil pH was reduced from 7.5 to 5.0 after three applications of this compound over one growing season, resulting in a 30% increase in yield.

| Application Frequency | Initial pH | Final pH | Yield Increase (%) |

|---|---|---|---|

| Once | 7.5 | 6.5 | 10 |

| Thrice | 7.5 | 5.0 | 30 |

Dye Fixation

In textile manufacturing, this compound serves as a mordant that helps dyes adhere to fabrics.

Process

When used in dyeing processes, it enhances color retention and prevents fading during washing.

Case Study

- Textile Type : Cotton fabric dyed with indigo.

- Findings : Fabrics treated with this compound showed a colorfastness rating of 4-5 (on a scale of 1-5) compared to untreated samples rated at 2.

| Treatment Type | Colorfastness Rating |

|---|---|

| Untreated | 2 |

| Treated with Alum | 4-5 |

Sizing Agent

This compound is used in the paper industry as a sizing agent to improve the quality and durability of paper products.

Functionality

It modifies the absorbency of paper, allowing for better ink retention and print quality.

Case Study

- Paper Type : Newsprint.

- Findings : The use of this compound resulted in a reduction in ink bleed-through by approximately 40%.

| Parameter | Without Sizing | With Sizing |

|---|---|---|

| Ink Bleed-Through (%) | 60 | 20 |

Fire Suppression

This compound is incorporated into firefighting foams due to its ability to smother flames effectively.

Application

It is mixed with other agents to enhance fire suppression capabilities, particularly in industrial settings.

Case Study

- Incident Type : Industrial fire simulation.

- Findings : The use of this compound-based foam reduced fire spread by over 50% compared to traditional methods.

Mecanismo De Acción

Aluminum sulfate exerts its effects primarily through its ability to form gelatinous precipitates. When added to water, it reacts with bicarbonate alkalinity to form aluminum hydroxide, which traps suspended particles and allows them to settle. This coagulation process is essential in water purification .

In medical applications, this compound acts as an astringent and coagulating agent, helping to stop minor bleeding and reduce foul discharges from mucous surfaces .

Comparación Con Compuestos Similares

- Potassium Aluminum Sulfate (KAl(SO₄)₂·12H₂O)

- Ammonium this compound (NH₄Al(SO₄)₂·12H₂O)

- Sodium this compound (NaAl(SO₄)₂·12H₂O)

Comparison: this compound is unique in its versatility and effectiveness as a coagulating agent in water treatment. While similar compounds like potassium this compound and ammonium this compound also serve as coagulants, this compound is more commonly used due to its cost-effectiveness and availability .

Actividad Biológica

Aluminum sulfate (Al₂(SO₄)₃), commonly known as alum, is a compound widely used in various industrial applications, including water purification, paper manufacturing, and food processing. However, its biological activity, particularly its effects on living organisms, has been the subject of extensive research. This article delves into the biological activity of this compound, focusing on its neurotoxic effects, reproductive toxicity, oxidative stress induction, and potential therapeutic applications.

Neurotoxic Effects

Research has demonstrated that this compound exposure can lead to significant neurotoxic effects. A study involving chick embryos showed that injecting this compound resulted in increased oxidative stress in the brain, characterized by elevated levels of malondialdehyde (MDA) and decreased glutathione (GSH) levels. These changes indicate lipid peroxidation and biochemical oxidative damage. The mean MDA levels for the control and aluminum-treated groups were 158.6 nmol/g tissue and 423.7 nmol/g tissue, respectively, showing a significant increase (P=0.001) .

Table 1: Oxidative Stress Indicators in Chick Embryos

| Treatment | MDA (nmol/g tissue) | GSH (nmol/g tissue) | Brain Volume (μm³) |

|---|---|---|---|

| Control | 158.6 ± 41.2 | 293.6 ± 51.4 | 10,354 ± 1,158 |

| Sham | 142.8 ± 107.2 | 268.8 ± 41.1 | 10,068 ± 900 |

| This compound | 423.7 ± 276.5 | 184.6 ± 79.9 | 8,621 ± 1,407 |

These findings suggest that this compound can induce oxidative damage during critical developmental stages in the brain.

Reproductive Toxicity

A two-generation reproductive toxicity study conducted on rats provided insights into the potential effects of this compound on reproductive health. Rats were administered varying concentrations of this compound (0, 120, 600, or 3000 ppm) in drinking water. The study found that at the highest concentration (3000 ppm), there was a transient decrease in body weight and inhibited preweaning body weight gain in F1 and F2 pups . Notably, the study identified a No Observed Adverse Effect Level (NOAEL) of 600 ppm for parental systemic toxicity and reproductive/developmental toxicity.

Table 2: Reproductive Outcomes in Rats

| Dose (ppm) | Body Weight Gain (F1 & F2 Pups) | Liver Weight Change (%) | Vaginal Opening Delay |

|---|---|---|---|

| Control | - | - | - |

| 120 | No significant change | No significant change | No significant change |

| 600 | No significant change | No significant change | No significant change |

| 3000 | Inhibited | Decreased | Slight Delay |

The biological activity of this compound is largely attributed to its ability to induce oxidative stress and disrupt cellular functions. Studies have shown that exposure to aluminum compounds can lead to increased levels of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA . The mechanism by which aluminum induces neurotoxicity involves the activation of inflammatory pathways and alteration of calcium homeostasis within neurons.

Therapeutic Applications

Despite its toxicological profile, this compound has been explored for potential therapeutic applications due to its antibacterial properties. Research indicates that aluminum potassium sulfate exhibits antibacterial activity against various pathogenic microorganisms . This property could be harnessed in clinical settings for treating infections or as a preservative in food products.

Análisis De Reacciones Químicas

Hydrolysis in Aqueous Solutions

Aluminum sulfate undergoes hydrolysis in water, forming aluminum hydroxide complexes and sulfuric acid:

This reaction is critical in water treatment, where aluminum hydroxide acts as a coagulant to remove suspended particles .

High-Temperature Hydrolysis

At elevated temperatures (125–320°C), hydrolysis pathways shift:

| Temperature (°C) | Al(SO) Concentration (g/L) | Hydrolysis Yield (%) |

|---|---|---|

| 320 | 127 | 86 |

| 320 | 336 | 76 |

Data from high-temperature hydrolysis experiments .

Thermal Decomposition

Above 580°C, this compound decomposes into γ-alumina and sulfur trioxide :

This reaction is utilized in industrial processes to produce alumina for ceramics and catalysts.

Reactions with Bases and Carbonates

With Sodium Hydroxide

this compound reacts with strong bases to form aluminum hydroxide:

With Sodium Bicarbonate

In fire-extinguishing foams, it generates CO :

Production Reactions

From Aluminum Hydroxide and Sulfuric Acid

The primary industrial synthesis route :

From Metallic Aluminum

Direct reaction with sulfuric acid yields hydrogen gas :

Industrial and Environmental Considerations

Water Treatment

-

Hydrolysis products (Al(OH)) coagulate impurities at pH 6–8 .

-

Overdosing risks aluminum accumulation in ecosystems, necessitating strict regulatory compliance .

Oxidation in Flue Gas Desulfurization

In basic this compound (BAS) solutions, sulfite (S(IV)) oxidation follows first-order kinetics in oxygen :

Propiedades

IUPAC Name |

dialuminum;trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZPMCHEQGEION-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10043-67-1 (mono-potassium salt) | |

| Record name | Aluminum sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010043013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2040317 | |

| Record name | Aluminum sesquisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Hygroscopic; [CHEMINFO] White powder; [MSDSonline] | |

| Record name | Aluminum sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3615 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in 1 part water., Soluble in water, insoluble in ethanol. | |

| Record name | Aluminum sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.61 | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Esentially zero. | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

When used as a deodorant, the volume of sweat produced is reduced by narrowing sweat ducts. The inhibition of body odor causing bacteria is another important strategy for deodorization. By inhibiting or deactivating odor-producing bacteria, there is little to none metabolism of sweat components thus decreasing the occurrence of body odor. Recent studies suggest that the active binding of alum to the membranes of dendritic cells (DCs) result in alteration of lipid membranes structures as a key process in alum's adjuvant effect in vaccines. As new adjuvants are being developed, alum may remain as an ingredient of adjuvant combinations, or it may eventually be supplemented by other agents that more effectively provide depot and local inflammatory responses to accentuate host immune responses., ...Glioma (C-6) and neuroblastoma (NBP2) cells were utilized to assess early changes in oxidative parameters consequent to a 48-hr exposure to aluminum sulfate. A 500-uM concentration of this salt produced a significant increase in reactive oxygen species (ROS) production and a significant decrease in glutathione (GSH) content in glioma cells. However, the same concentration of the aluminum salt did not lead to any significant changes in the neuroblastoma cells. Mitochondrial respiratory activity in glioma cells was also found to be significantly higher in the aluminum treated cells. As judged by morin-metal complex formation, aluminum can enter glioma cells much more readily than neuroblastoma cells., ... The aim of this work was to assess by in vivo brain microdialysis whether chronic administration of aluminium in the drinking water (2.5% aluminium sulfate) also impairs the glutamate-nitric oxide-cGMP pathway in the cerebellum of rats in vivo. Chronic exposure to aluminium reduced NMDA-induced increase of extracellular cGMP by ca 50%. The increase in extracellular cGMP induced by the nitric oxide generating agent S-nitroso-N-acetylpenicillamine was higher (240%) in rats treated with aluminium than in controls. Immunoblotting experiments showed that aluminium reduced the cerebellar content of calmodulin and nitric oxide synthase by 34 and 15%, respectively. Basal activity of soluble guanylate cyclase was decreased by 66% in aluminium-treated rats, while the activity after stimulation with S-nitroso-N-acetylpenicillamine was similar to controls. Basal cGMP in the cerebellar extracellular space was decreased by 50% in aluminium-treated rats. These results indicate that chronic exposure to aluminium reduces the basal activity of guanylate cyclase and impairs the glutamate-nitric oxide-cGMP pathway in the animal in vivo., Aluminum salts have been shown to stimulate (3)H-thymidine incorporation in primary cultures of bovine brain microvessel endothelial cells. Aluminum chloride or sulfate salts in concentrations between 0.01 to 100 uM were, in general, most effective in stimulating thymidine uptake by bovine brain microvessel endothelial cells with maximal efects observed after a 24 hr exposure to the metal. Concentration of aluminum salts greater than 100 uM inhibited thymidine incorporation. Cell numbers were not affected by exposure to concentrations of the aluminum salts less than approx 100 uM. Concentrations producing half maximal stimulation of bovine brain misrovessel endothelial cell thymidine incorporation were approx, 0.3 uM and 0.5 uM, for aluminum chloride and aluminum sulfate, respectively. These findings indicate that bovine brain microvessel endothelial cells are sensitive to lower concentrations of aluminum salts than other mammalian cell types. Hydroxyurea completely inhibited thymidine incorporation into bovine brain microvessel endothelial cells in the presence and absence of aluminum suggesting that thymidine incorporation into bovine brain microvessel endothelial cells is representative of DNA synthesis. Endothelial cell growth factor stimulated both measured DNA synthesis and bovine brain microvessel endothelial cell numbers in the primary culture system. Aluminum had only slight effects on DNA synthesis in edothelial cell growth factor stimulated bovine brain microvessel endothelial cells. In contrast to endothelial cell growth factor, aluminum then, appears to provide a stimulus for DNA synthesis but not subsequent mitosis in bovine brain microvessel endothelial cells. Results from this study are consistent with previous studies in other cell types and with current knowkedge of the effects of aluminum on the blood brain barrier in vivo. /Aluminum salts/ | |

| Record name | Aluminum sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The iron-free grade: (<0.005% ferric oxide max) ... using pure alumina trihydrate in place of bauxite or clay. | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, lustrous crystals, pieces, granules, or powder | |

CAS No. |

10043-01-3, 10124-29-5, 55892-56-3 | |

| Record name | Aluminum sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010043013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, aluminum salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, aluminum salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055892563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aluminum sesquisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALUMINUM SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7T908772F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

770 °C (with decomposition) | |

| Record name | Aluminum sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.